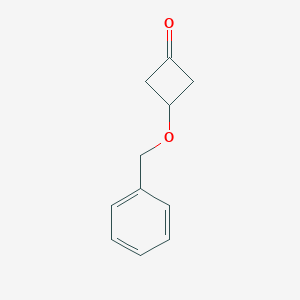

3-(Benzyloxy)cyclobutanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-phenylmethoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPSQLLIFNWNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565660 | |

| Record name | 3-(Benzyloxy)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30830-27-4 | |

| Record name | 3-Benzyloxycyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxy)cyclobutanone chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of 3-(Benzyloxy)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its structure, featuring a strained cyclobutanone ring and a stable benzyl ether protecting group, offers a unique combination of reactivity and stability. This duality makes it a strategic intermediate in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. It is recognized as a key reactant in the preparation of novel therapeutics, including inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK).[1][][3]

The rigid, puckered conformation of the cyclobutane motif can impart favorable properties to drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles, by locking key substituents in well-defined spatial orientations. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the chemical properties, stability, and handling of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a four-membered cyclic ketone with a benzyloxy group (-OCH₂Ph) at the 3-position. This arrangement dictates its chemical behavior, with the reactivity centered on the strained carbonyl group and the protective nature of the benzyl ether.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][4][5] |

| Molecular Weight | 176.21 g/mol | [1][4][5] |

| CAS Number | 30830-27-4 | [1][4] |

| Appearance | Solid | [5] |

| Boiling Point | 284.8 ± 33.0 °C at 760 mmHg | [6][7] |

| Density | 1.119 ± 0.1 g/cm³ | [6][7] |

| SMILES | O=C1CC(OCC2=CC=CC=C2)C1 | [5] |

| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N | [5] |

Spectroscopic Data: The ¹H NMR spectrum provides key diagnostic signals for structure confirmation.

-

¹H NMR (500 MHz, CDCl₃): δ 7.40-7.29 (m, 5H, Ar-H ), 4.53 (s, 2H, -O-CH₂ -Ph), 4.38 (tt, J = 6.6, 4.7Hz, 1H, CH -O), 3.3-3.1 (m, 4H, -CO-CH₂ -CH-CH₂ -).[1]

Chemical Reactivity and Stability: A Dichotomous Profile

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. Understanding this dichotomy is crucial for strategic synthetic planning.

The Cyclobutanone Moiety: A Hub of Strain-Driven Reactivity

The four-membered ring of cyclobutanone possesses significant angle strain, as its internal bond angles (approximately 90°) deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[8] This inherent strain has profound chemical consequences:

-

Enhanced Electrophilicity: The ring strain makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to less strained ketones like cyclohexanone.[8][9] This heightened reactivity allows for efficient nucleophilic additions and makes cyclobutanone a valuable synthon.[10]

-

Ring-Opening Reactions: Under certain conditions, the molecule can undergo reactions that open the four-membered ring, releasing the strain and forming more stable acyclic products.[9][10] This property is exploited in various synthetic transformations.

-

Thermal Decomposition: At elevated temperatures (around 350 °C), the parent cyclobutanone molecule decomposes into ethylene and ketene.[11][12] This defines the upper limit of its thermal stability in reaction planning.

The Benzyl Ether Group: A Robust and Orthogonal Protecting Group

The benzyl (Bn) ether is a widely used protecting group for alcohols due to its exceptional stability across a broad range of reaction conditions.[13]

-

Acid and Base Stability: Benzyl ethers are generally stable in both acidic and basic media, a key advantage over other protecting groups like silyl ethers (acid-labile) or esters (base-labile).[13][14]

-

Orthogonal Deprotection: The true power of the benzyl group lies in its unique and mild deprotection method: catalytic hydrogenolysis.[13][15] This process involves the cleavage of the C-O bond using hydrogen gas and a palladium catalyst (Pd/C). This method is "orthogonal" because it does not affect many other functional groups, allowing for selective deprotection in complex molecules.[14]

-

Alternative Cleavage: While hydrogenolysis is most common, benzyl ethers can also be cleaved by strong acids or under dissolving metal reduction conditions (e.g., Na/NH₃), though these methods are less frequently used due to their harshness.[14][15]

The interplay between these two functionalities is visualized below.

Caption: Reactivity and stability profile of this compound.

Synthetic Pathways

This compound is not a naturally occurring compound and must be prepared through multi-step synthesis. Several routes have been reported in the literature and patent filings. A common strategy involves the [2+2] cycloaddition of benzyl vinyl ether with a ketene precursor, followed by dechlorination.[16] Another approach starts from 1,3-dibromo-2,2-dimethoxypropane, proceeding through nucleophilic substitution and subsequent transformations to build the cyclobutane ring and install the required functional groups.[16]

A representative synthetic workflow is outlined below.

Caption: A representative synthetic route to this compound.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed as self-validating systems, incorporating monitoring steps that allow the researcher to verify progress and completion, ensuring trustworthiness and reproducibility.

Protocol 1: Catalytic Hydrogenolysis for Benzyl Ether Deprotection

This protocol describes the standard procedure for removing the benzyl protecting group to yield 3-hydroxycyclobutanone. The causality for this choice is the mildness and high selectivity of catalytic hydrogenolysis, which preserves the cyclobutanone ring.

Methodology:

-

Inerting the Reaction Vessel: Place a magnetic stir bar in a round-bottom flask appropriately sized for the reaction volume. Add this compound (1.0 eq).

-

Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% by weight relative to the substrate). Causality: Pd/C is an efficient and robust catalyst for hydrogenolysis. Handling it under inert gas prevents potential ignition of the dry catalyst in the presence of flammable solvents.

-

Solvent Addition: Add a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) to dissolve the substrate completely.

-

Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times. Finally, leave the reaction under a positive pressure of H₂ (typically from a balloon).

-

Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product (3-hydroxycyclobutanone) should appear, and the starting material spot should disappear. Causality: TLC provides a real-time assessment of the conversion, preventing unnecessary reaction time and potential side reactions.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent. Causality: Celite filtration is critical to remove the solid catalyst, which is pyrophoric and can contaminate the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or distillation if necessary.

Protocol 2: Nucleophilic Addition to the Carbonyl Group (Reduction)

This protocol demonstrates the reactivity of the strained ketone using a standard reduction with sodium borohydride (NaBH₄) to form 3-(benzyloxy)cyclobutanol. This is a foundational transformation for utilizing the ketone as a synthetic handle.

Methodology:

-

Substrate Dissolution: Dissolve this compound (1.0 eq) in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in an ice bath (0 °C).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC. The product, 3-(benzyloxy)cyclobutanol, will appear as a new, more polar spot.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) until gas evolution ceases.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound requires careful handling in a well-ventilated area.[4][17]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[17]

-

Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors.[4][17] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17]

-

Incompatible Materials: Avoid contact with strong acids and strong bases.[18]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[17]

Conclusion

This compound is a highly versatile synthetic intermediate whose value lies in the predictable and distinct reactivity of its constituent parts. The strained cyclobutanone ring serves as a reactive handle for nucleophilic attack and ring-modification strategies, while the robust benzyl ether provides stable protection that can be removed selectively under mild, orthogonal conditions. This combination of features, coupled with the growing importance of the cyclobutane scaffold in medicinal chemistry, solidifies the role of this compound as a key building block for the modern synthetic chemist. A thorough understanding of its stability and reactivity, as detailed in this guide, is paramount for its successful application in the synthesis of next-generation pharmaceuticals and complex organic molecules.

References

-

Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Liskon Biological. [Link]

- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

Cyclobutanone. Wikipedia. [Link]

-

Functions and Mechanism of Cyclobutanone. Liskon Biological. [Link]

- CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

This compound. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [Link]

-

Alcohol Protecting Groups. [https://www.chem.ucla.edu/~harding/IGOC/B/benzyl ether.pdf]([Link] ether.pdf)

-

This compound | CAS#:30830-27-4. Chemsrc. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]

-

Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. [Link]

-

Benzyl Esters. Organic Chemistry Portal. [Link]

-

Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. MDPI. [Link]

-

Thermal decomposition of cyclobutanone. The Journal of Physical Chemistry. [Link]

-

The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society. [Link]

-

This compound - High purity. Georganics. [Link]

-

Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]

-

Thermal decomposition of cyclobutanone. Comments. The Journal of Physical Chemistry. [Link]

-

Enantioselective [3+2]-cycloaddition of 2,3- disubstituted cyclobutenones: vicinal quaternary stereocenters. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. NIH. [Link]

-

(−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. ResearchGate. [Link]

Sources

- 1. This compound | 30830-27-4 [chemicalbook.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(Benzyloxy)cyclobutan-1-one | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 7. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]

- 8. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]

- 11. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 12. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)cyclobutanone

This guide provides a comprehensive analysis of the spectroscopic data for 3-(Benzyloxy)cyclobutanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][] Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental considerations that enable a thorough structural elucidation.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , possesses a unique strained four-membered ring system coupled with a bulky benzyloxy substituent.[1] This combination of a flexible, puckered cyclobutane ring and the aromatic moiety gives rise to distinct spectroscopic features. Understanding these features is paramount for confirming the identity, purity, and structure of the molecule during synthesis and downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum of this compound reveals the disposition of hydrogen atoms within the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

Caption: Workflow for acquiring the ¹H NMR spectrum of this compound.

¹H NMR Data and Interpretation

A representative ¹H NMR spectrum of this compound in CDCl₃ at 500 MHz displays the following signals.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.40-7.29 | multiplet | 5H | Aromatic protons (C₆H₅) | The characteristic chemical shift range for protons on a benzene ring. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons. |

| 4.53 | singlet | 2H | Benzylic protons (-OCH₂Ph) | The singlet multiplicity indicates no adjacent protons. These protons are deshielded by the adjacent oxygen atom and the aromatic ring. |

| 4.38 | triplet of triplets | 1H | Methine proton (-CH-O-) | This proton is coupled to the four adjacent methylene protons on the cyclobutane ring, resulting in a triplet of triplets. Its downfield shift is due to the deshielding effect of the directly attached oxygen atom. |

| 3.3-3.1 | multiplet | 4H | Methylene protons (CH₂) of the cyclobutanone ring | These protons are adjacent to the carbonyl group and the methine proton, leading to a complex multiplet. The puckered nature of the cyclobutane ring can also contribute to the complexity of this signal. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

Caption: Workflow for acquiring the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~208 | Carbonyl carbon (C=O) | The carbonyl carbon of a cyclobutanone typically resonates at a downfield chemical shift due to the deshielding effect of the double bond to oxygen. |

| ~137 | Quaternary aromatic carbon (C-CH₂O) | The aromatic carbon attached to the benzylic group. |

| ~128.5 | ortho-Aromatic carbons | Aromatic carbons two bonds away from the substituent. |

| ~128.0 | meta-Aromatic carbons | Aromatic carbons three bonds away from the substituent. |

| ~127.8 | para-Aromatic carbon | The aromatic carbon opposite to the substituent. |

| ~71 | Benzylic carbon (-OCH₂Ph) | The carbon of the benzylic methylene group, deshielded by the adjacent oxygen. |

| ~68 | Methine carbon (-CH-O-) | The carbon of the cyclobutane ring attached to the oxygen, significantly deshielded. |

| ~45 | Methylene carbons (CH₂) of the cyclobutanone ring | The two equivalent methylene carbons adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

Caption: Workflow for acquiring the FT-IR spectrum of this compound.

Predicted FT-IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for sp² C-H bonds in the benzene ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds in the cyclobutane and benzylic methylene groups. |

| ~1785 | Strong | C=O stretch (ketone) | The carbonyl stretch in cyclobutanones is shifted to a higher frequency compared to acyclic ketones (~1715 cm⁻¹) due to increased ring strain. This is a highly diagnostic peak. |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |

| ~1100 | Strong | C-O stretch (ether) | The stretching vibration of the ether linkage. |

| ~740, ~700 | Strong | C-H out-of-plane bend (aromatic) | These bands are characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol: EI-MS Data Acquisition

Caption: Workflow for acquiring the EI-Mass Spectrum of this compound.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 176, corresponding to the molecular weight of the compound (C₁₁H₁₂O₂).

-

Key Fragmentation Pathways:

-

Loss of the benzyl group ([M-91]⁺): Cleavage of the O-CH₂Ph bond would result in the loss of a benzyl radical (•CH₂Ph, m/z 91) and the formation of a cation at m/z 85. The tropylium cation (C₇H₇⁺) at m/z 91, formed by rearrangement of the benzyl cation, is also expected to be a prominent peak.

-

Loss of the benzyloxy radical ([M-107]⁺): Homolytic cleavage of the C-O bond of the ether can lead to the loss of a benzyloxy radical (•OCH₂Ph, m/z 107) and the formation of a cyclobutyl cation at m/z 69.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of CO (m/z 28) or C₂H₄ (m/z 28).

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unambiguous identification and characterization. The distinctive features observed in each spectrum, from the strained ring signals in NMR and IR to the characteristic fragmentation in MS, offer a detailed fingerprint of this important synthetic intermediate. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data and ensure the quality of their materials in research and development endeavors.

References

- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

NIST. Cyclobutanone. [Link]

-

Royal Society of Chemistry. Supplementary Material. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzyloxy)cyclobutanone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)cyclobutanone is a valuable synthetic intermediate, notably utilized in the preparation of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[1][] Its unique structural combination of a strained four-membered ring and a benzyl ether moiety makes it a versatile building block in medicinal chemistry and organic synthesis.[3][4][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the strategic considerations for its synthesis, a detailed experimental protocol, and a thorough analysis of its characterization data.

Introduction: The Strategic Importance of this compound

The cyclobutane motif is a recurring structural element in a variety of biologically active molecules. The inherent ring strain of the four-membered ring in cyclobutanone derivatives enhances the electrophilicity of the carbonyl group, making them valuable precursors in various chemical transformations.[3][4] The benzyloxy group in this compound serves a dual purpose: it acts as a protecting group for the hydroxyl functionality and provides a handle for further synthetic modifications.

This guide will focus on a common and reliable synthetic route to this compound, commencing from the readily available starting material, 3-hydroxycyclobutanone. The core of this synthesis is a Williamson ether synthesis, a classic and robust method for forming ethers.[6][7][8][9]

Synthetic Strategy: A Mechanistic Perspective

The synthesis of this compound from 3-hydroxycyclobutanone is a two-step process that hinges on the principles of acid-base chemistry and nucleophilic substitution.

Diagram of the Overall Synthetic Pathway:

Caption: Overall synthetic route to this compound.

Step 1: Deprotonation of 3-Hydroxycyclobutanone

The initial step involves the deprotonation of the hydroxyl group of 3-hydroxycyclobutanone to form a more nucleophilic alkoxide. A strong base is required for this transformation, with sodium hydride (NaH) being a common and effective choice.

Mechanism of Deprotonation:

Caption: Deprotonation of 3-hydroxycyclobutanone using sodium hydride.

The hydride ion (H⁻) from NaH acts as a strong base, abstracting the acidic proton from the hydroxyl group. This reaction is thermodynamically favorable due to the formation of stable hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.

Step 2: Williamson Ether Synthesis

The resulting cyclobutanoxide ion is a potent nucleophile that readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile.[6][7][8][9] Benzyl bromide is an excellent choice for this role due to the good leaving group ability of the bromide ion and the primary nature of the benzylic carbon, which minimizes competing elimination reactions.[7]

Mechanism of Williamson Ether Synthesis:

Caption: SN2 mechanism of the Williamson ether synthesis.

The alkoxide attacks the electrophilic carbon of benzyl bromide from the backside, displacing the bromide ion in a concerted step.[6] The choice of a primary halide like benzyl bromide is crucial; secondary or tertiary halides would favor the competing E2 elimination pathway, leading to the formation of unwanted alkene byproducts.[7][9]

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints and expected observations.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| 3-Hydroxycyclobutanone | 15932-93-1 | C₄H₆O₂ | 86.09 | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | 1.2 eq |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | 1.1 eq |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | As solvent |

| Saturated Ammonium Chloride (NH₄Cl) solution | 12125-02-9 | NH₄Cl | 53.49 | For quenching |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. The mineral oil is washed away with anhydrous hexanes under a nitrogen atmosphere, and the remaining sodium hydride is suspended in anhydrous THF.

-

Addition of 3-Hydroxycyclobutanone: A solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Observation: Vigorous evolution of hydrogen gas will be observed. The addition should be controlled to maintain a steady rate of gas evolution.

-

-

Stirring and Alkoxide Formation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Benzyl Bromide: The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1.1 eq) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Caution: The quenching process is exothermic and may cause some frothing.

-

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of toluene and ethyl acetate (95:5) as the eluent to afford this compound as a colorless to yellow liquid.[1]

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Key Features and Expected Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.40-7.29 (m, 5H, Ar-H), 4.53 (s, 2H, -OCH₂Ph), 4.38 (tt, J = 6.6, 4.7 Hz, 1H, -CH-O-), 3.3-3.1 (m, 4H, cyclobutane CH₂)[1] |

| ¹³C NMR (CDCl₃) | Expected peaks around: δ 207 (C=O), 138 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 70.0 (-OCH₂Ph), 65.0 (-CH-O-), 45.0 (cyclobutane CH₂) |

| IR (Infrared) Spectroscopy | Strong C=O stretch around 1780 cm⁻¹ (characteristic for a four-membered cyclic ketone)[10][11], C-O-C stretch around 1100 cm⁻¹, aromatic C=C stretches around 1600 and 1450 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 176.21 (for C₁₁H₁₂O₂)[1] |

Interpretation of Spectroscopic Data

-

¹H NMR: The multiplet between δ 7.40-7.29 confirms the presence of the five aromatic protons of the benzyl group. The singlet at δ 4.53 corresponds to the two benzylic protons. The quintet at δ 4.38 is characteristic of the proton on the carbon bearing the benzyloxy group, and the multiplet between δ 3.3-3.1 is assigned to the four protons of the cyclobutanone ring.

-

IR Spectroscopy: The most diagnostic peak in the IR spectrum is the strong absorption of the carbonyl group. For a cyclobutanone, this peak is shifted to a higher wavenumber (around 1780 cm⁻¹) compared to a typical acyclic ketone (around 1715 cm⁻¹) due to increased ring strain.[10][11]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, confirming the correct mass of the synthesized compound.

Safety and Handling Precautions

-

Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

-

Benzyl Bromide: A lachrymator and is corrosive.[12][13] It can cause severe irritation to the skin, eyes, and respiratory tract.[14][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13][14][15]

-

Anhydrous Solvents: Anhydrous solvents such as THF are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][14]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and well-established method. By understanding the underlying reaction mechanisms and adhering to a carefully designed experimental protocol, researchers can efficiently produce this valuable intermediate. The comprehensive characterization techniques outlined in this guide provide the necessary tools to verify the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and organic synthesis.

References

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

Reaction Mechanism of Williamson's synthesis - Physics Wallah. Available at: [Link]

-

Williamson Ether Synthesis - ChemTalk. Available at: [Link]

-

Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

- CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents.

- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents.

-

Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

BENZYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Ketone IR Spectroscopy Analysis - Berkeley Learning Hub. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol - PrepChem.com. Available at: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]

-

cyclobutanone - Organic Syntheses Procedure. Available at: [Link]

-

Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - MDPI. Available at: [Link]

-

2 - Supporting Information. Available at: [Link]

-

Cyclobutanone synthesis - Organic Chemistry Portal. Available at: [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

-

Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - NIH. Available at: [Link]

- CN101723818A - Method for synthesizing 3-hydroxy-2-butanone - Google Patents.

-

3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem. Available at: [Link]

-

Mass spectrometric studies of cyclopentanol derivatives in the reductive coupling of alpha,beta-unsaturated ketones assisted by samarium diiodide - PubMed. Available at: [Link]

-

This compound - High purity | EN - Georganics. Available at: [Link]

-

for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil - Organic Syntheses Procedure. Available at: [Link]

-

Mass spectrometric study of aromatic derivatives of cycloalkanes and cycloalkanols | NIST. Available at: [Link]

-

The application of cyclobutane derivatives in organic synthesis - ResearchGate. Available at: [Link]

Sources

- 1. This compound | 30830-27-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. msds.nipissingu.ca [msds.nipissingu.ca]

- 13. nj.gov [nj.gov]

- 14. westliberty.edu [westliberty.edu]

- 15. synquestlabs.com [synquestlabs.com]

The Versatile Virtuoso: 3-(Benzyloxy)cyclobutanone as a Strategic Building Block in Modern Organic Synthesis

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, strained ring systems offer a unique combination of conformational rigidity and latent reactivity, making them powerful tools in the hands of synthetic chemists. This in-depth technical guide delves into the multifaceted role of 3-(benzyloxy)cyclobutanone, a versatile and increasingly important four-membered ring ketone. We will explore its synthesis, physicochemical properties, and, most critically, its diverse applications as a linchpin in the synthesis of high-value molecules, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this remarkable building block.

Introduction: The Allure of the Strained Ring

Cyclobutane moieties are prevalent scaffolds in a wide array of biologically active natural products and pharmaceutical agents.[1] Their inherent ring strain, a consequence of deviations from ideal bond angles, imparts distinct conformational preferences and provides a thermodynamic driving force for a variety of chemical transformations. This compound, with its strategically placed ketone functionality and a readily cleavable benzyl protecting group, serves as an exemplary gateway to a diverse range of substituted cyclobutane derivatives and more complex polycyclic systems. The benzyloxy group not only masks a hydroxyl functionality, preventing unwanted side reactions, but also influences the stereochemical outcome of reactions at the ketone center.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, each with its own set of advantages and considerations.

Synthetic Routes: A Comparative Overview

One of the most common and efficient methods involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc-copper couple. This is followed by a reductive dechlorination to afford the target cyclobutanone.[2]

A patented industrial method describes a five-step sequence starting from a halogenated methyl benzene, proceeding through etherification, halogenation, elimination, ring closure, and finally dechlorination to yield this compound with high purity and yield.[3] This multi-step approach is designed for large-scale production, prioritizing cost-effective starting materials and milder reaction conditions.

Another patented approach utilizes 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials, proceeding through a series of transformations including nucleophilic substitution, deprotection, Hunsdiecker reaction, and a final nucleophilic substitution with benzyl alcohol.[2]

The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements of the research or development program.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 30830-27-4 | [4][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [6] |

| Molecular Weight | 176.21 g/mol | [6] |

| Appearance | Colorless to yellow clear liquid | [7] |

| Boiling Point | 285 °C | [8] |

| Density | 1.11 g/cm³ | [9] |

| Refractive Index | 1.5225 | [8] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [8] |

Key Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its ketone functionality and the strategic placement of the benzyloxy group. This section will explore its application in several key transformations.

Gateway to Carbocyclic Nucleoside Analogues: A Cornerstone in Antiviral Drug Discovery

Perhaps the most significant application of this compound is in the synthesis of carbocyclic nucleoside analogues, a class of compounds with potent antiviral activity.[5][][11][12][13][14] The cyclobutane ring serves as a mimic of the furanose sugar moiety found in natural nucleosides. This substitution of the ring oxygen with a methylene group confers greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.

The synthesis of these analogues typically involves the stereoselective reduction of the ketone in this compound to the corresponding alcohol, followed by activation of the hydroxyl group and subsequent coupling with a nucleobase. The benzyl protecting group can then be removed to unveil the free hydroxyl group, a key pharmacophore for biological activity. A notable example is its use as a reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[]

Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Precursor

Step 1: Stereoselective Reduction of this compound

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane-dimethyl sulfide complex (1.1 eq), is added dropwise. The reaction is stirred at -78 °C for several hours and monitored by TLC. Upon completion, the reaction is quenched with methanol, and the product, (1R,3S)-3-(benzyloxy)cyclobutanol, is isolated and purified by column chromatography.

Step 2: Activation and Nucleobase Coupling

The resulting alcohol (1.0 eq) is dissolved in anhydrous pyridine and cooled to 0 °C. A sulfonylating agent, such as tosyl chloride (1.2 eq), is added, and the reaction is stirred until complete. The activated alcohol is then reacted with the desired nucleobase (e.g., a silylated purine or pyrimidine) in the presence of a suitable base to afford the protected carbocyclic nucleoside.

Diagram: Synthesis of a Carbocyclic Nucleoside Precursor

Caption: A generalized workflow for the synthesis of a protected carbocyclic nucleoside from this compound.

Stereoselective Reductions: Accessing Chiral Cyclobutanols

The ketone functionality of this compound provides a handle for the introduction of a new stereocenter via reduction. The stereochemical outcome of this reduction can be controlled through the judicious choice of reagents.

For the synthesis of the cis- or syn-diol precursor, a directing group-assisted reduction can be employed, where the benzyloxy group directs the hydride delivery to the same face of the ring. Conversely, non-coordinating reducing agents will favor attack from the less hindered face, leading to the trans- or anti-diol precursor.

For enantioselective reductions, chiral catalysts such as the Corey-Bakshi-Shibata (CBS) reagent are highly effective.[1][15][16][17][18] The CBS reduction of prochiral ketones to chiral secondary alcohols is a well-established and reliable transformation, often proceeding with high enantiomeric excess.[1][16][17][18] The predictable stereochemical outcome is governed by the coordination of the ketone to the chiral oxazaborolidine catalyst, which directs the hydride transfer from a borane source to one face of the carbonyl.[1][16][17][18]

Diagram: Stereoselective Reduction Pathways

Caption: Different stereochemical outcomes in the reduction of this compound depending on the choice of reducing agent.

Baeyer-Villiger Oxidation: Ring Expansion to γ-Butyrolactones

The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters or, in the case of cyclic ketones, lactones.[19][20][21][22] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and proceeds with retention of stereochemistry at the migrating center. The regioselectivity of the oxidation is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially.

In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a γ-butyrolactone. This transformation opens up a pathway to a different class of five-membered heterocyclic compounds, which are also valuable building blocks in organic synthesis.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane is added a peroxyacid, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is worked up by washing with a solution of sodium bicarbonate to remove the acidic byproduct, followed by purification by column chromatography to yield the corresponding γ-butyrolactone.

Diagram: Baeyer-Villiger Oxidation of this compound

Caption: The Baeyer-Villiger oxidation of this compound to afford a γ-butyrolactone.

Ring Expansion to Substituted Cyclopentanones

The inherent strain of the cyclobutane ring can be harnessed to drive ring-expansion reactions, providing access to five-membered carbocycles. One common method for the one-carbon ring expansion of cyclobutanones is the reaction with diazomethane or other diazo compounds. This reaction proceeds via the initial formation of an adduct, which then undergoes a rearrangement with loss of nitrogen gas to yield the corresponding cyclopentanone.

This strategy allows for the conversion of the readily available this compound into a substituted cyclopentanone, a scaffold that is also prevalent in many natural products and bioactive molecules.

Deprotection of the Benzyl Group: Unveiling the Hydroxyl Functionality

The benzyl ether in this compound is a robust protecting group that is stable to a wide range of reaction conditions. However, it can be readily cleaved when desired to reveal the free hydroxyl group. The most common method for benzyl ether deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas. This method is generally clean and high-yielding.

Alternative methods for deprotection include the use of strong acids, such as trifluoroacetic acid, or dissolving metal reductions. The choice of deprotection strategy will depend on the other functional groups present in the molecule.

Conclusion: A Versatile Tool for Modern Synthesis

This compound has emerged as a powerful and versatile building block in modern organic synthesis. Its facile synthesis, combined with the unique reactivity of the strained cyclobutanone ring and the strategic placement of a cleavable benzyloxy group, provides access to a diverse array of valuable molecular scaffolds. From its pivotal role in the synthesis of life-saving antiviral drugs to its utility in stereoselective transformations and ring-expansion reactions, this compound offers a wealth of opportunities for the construction of complex and biologically relevant molecules. As the demand for novel and intricate molecular architectures continues to grow, the importance of strategic building blocks like this compound is set to increase, solidifying its place in the repertoire of the modern synthetic chemist.

References

-

This compound. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [Link]

-

This compound | CAS#:30830-27-4. Chemsrc. [Link]

- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Institutes of Health. [Link]

- Preparation method of 3-(benzyloxy)-1-cyclobutanone.

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

-

Baeyer–Villiger oxidation. Wikipedia. [Link]

-

Baeyer–Villiger Reactions. Thieme Chemistry. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobutanones promoted by flavinium-cinchona alkaloid ion-pair catalyst. ChemRxiv. [Link]

-

Corey–Itsuno reduction. Wikipedia. [Link]

-

Synthesis of carbocyclic nucleosides as potential antiviral agents. PubMed. [Link]

-

Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. [Link]

-

Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Biblio. [Link]

-

An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF. [Link]

-

Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

-

Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

-

Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. National Institutes of Health. [Link]

-

Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Request PDF. [Link]

-

Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. [Link]

-

Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. National Institutes of Health. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]

- Process for preparing diprotected 2,3-hydroxymethyl cyclobutanol.

-

Four‐atom ring expansion to benzazocinones. ResearchGate. [Link]

-

On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions (1985). SciSpace. [Link]

- Synthesis of (3-phenoxy)benzyl 2-vinyl-1-cyanocyclopropane-1-carboxylate.

-

This compound. Chemdad. [Link]

-

Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 4. This compound | CAS#:30830-27-4 | Chemsrc [chemsrc.com]

- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 30830-27-4 [chemicalbook.com]

- 7. This compound | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 11. Synthesis of carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 19. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 20. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of 3-(Benzyloxy)cyclobutanone with nucleophiles

An In-Depth Technical Guide to the Reactivity of 3-(Benzyloxy)cyclobutanone with Nucleophiles

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly valued in medicinal chemistry for constructing complex molecular architectures. Its utility is largely defined by the reactivity of its strained four-membered ring and the directing influence of the C3-benzyloxy substituent. This technical guide provides an in-depth analysis of the nucleophilic addition reactions involving this compound. We will explore the foundational principles governing its reactivity, including electronic properties and stereochemical control. Detailed, field-proven protocols for key transformations with hydride and organometallic nucleophiles are presented, alongside mechanistic discussions that highlight the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Cyclobutane scaffolds are increasingly incorporated into pharmaceutical candidates due to their ability to impart conformational rigidity and provide unique three-dimensional vectors for substituent placement. Among functionalized cyclobutanes, this compound (CAS 30830-27-4) has emerged as a critical intermediate.[1] Its primary significance lies in its role as a precursor for synthesizing carbocyclic nucleoside analogues, which are potent antiviral agents. Specifically, it is a key reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which act as inhibitors of HIV-1 reverse transcriptase.[1][]

The benzyloxy group serves a dual purpose: it acts as a robust protecting group for the hydroxyl functionality and, more importantly, its steric and electronic nature profoundly influences the stereochemical outcome of nucleophilic attacks on the carbonyl carbon. Understanding and controlling this diastereoselectivity is paramount for the efficient synthesis of enantiopure target molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [] |

| Molecular Weight | 176.21 g/mol | [] |

| CAS Number | 30830-27-4 | [1] |

| Appearance | Solid | |

| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N |

Core Principles of Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, a characteristic feature of all ketones.[3] Nucleophilic addition is the principal reaction pathway, where a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[3]

Electronic and Steric Landscape

The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences its chemical behavior. While this strain primarily affects reactions involving ring-opening, it also subtly modulates the reactivity of the exocyclic carbonyl group. The key feature, however, is the C3-benzyloxy substituent. This group exerts a significant steric influence, directing incoming nucleophiles to the face of the carbonyl trans to the benzyloxy group to minimize steric hindrance. This principle is the foundation for achieving stereocontrol in addition reactions.

The Bürgi-Dunitz Trajectory: A Mechanistic Insight

The trajectory of a nucleophile's approach to a carbonyl carbon is not perpendicular to the plane of the carbonyl group. Instead, it follows a specific angle known as the Bürgi-Dunitz angle, typically between 105° and 107°. This approach angle maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO) while minimizing electrostatic repulsion. In the case of this compound, the steric bulk of the benzyloxy group creates a facial bias, making the approach from the opposite face more favorable.

Caption: Bürgi-Dunitz trajectory for nucleophilic attack.

Reaction with Hydride Nucleophiles: Reduction to 3-(Benzyloxy)cyclobutanol

The reduction of the ketone to a secondary alcohol is one of the most fundamental transformations of this compound. This is typically achieved with mild hydride reagents like sodium borohydride (NaBH₄). The reaction proceeds with high yield and predictable stereoselectivity.

Stereochemical Outcome

The hydride (H⁻) nucleophile preferentially attacks the carbonyl from the face opposite to the bulky benzyloxy group. This results in the formation of cis-3-(benzyloxy)cyclobutanol as the major diastereomer, where the newly formed hydroxyl group and the benzyloxy group are on the same face of the ring.

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanol[6]

This protocol is a self-validating system for the efficient reduction of the title compound.

Materials:

-

This compound (2.00 g, 11.4 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Methanol (MeOH), anhydrous (1 mL)

-

Sodium borohydride (NaBH₄) (0.475 g, 12.5 mmol)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

100 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add this compound (2.00 g, 11.4 mmol), tetrahydrofuran (20 mL), and methanol (1 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.

-

Reagent Addition: Add sodium borohydride (0.475 g, 12.5 mmol) in small portions (batches) to the cooled, stirring solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.

Expected Outcome:

-

Product: 3-(benzyloxy)cyclobutanol (typically a yellow oil).[4]

-

Yield: ~1.83 g (90%).[4]

-

Characterization: MS (ESI, cationic) m/z 179 [M + H]⁺.[4]

Reaction with Organometallic Nucleophiles: C-C Bond Formation

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful carbon-based nucleophiles used to form new carbon-carbon bonds.[3] Their reaction with this compound provides access to tertiary alcohols, which are valuable intermediates for further functionalization.

Mechanistic Considerations and Protocol Integrity

The reaction mechanism is analogous to that of hydride reduction: the carbanionic component of the organometallic reagent attacks the electrophilic carbonyl carbon.[5] However, these reagents are significantly more reactive and highly sensitive to moisture and protic sources. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the integrity of the protocol.[6] The stereochemical outcome is again dictated by the steric hindrance of the benzyloxy group, leading to the addition of the R-group from the trans face.

Caption: Generalized workflow for a Grignard reaction.

Representative Protocol: Grignard Addition

This protocol is a representative, self-validating procedure adapted from standard methodologies for Grignard reactions.[7][8]

Materials:

-

This compound (1.0 eq)

-

Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Flame-dried, three-necked round-bottom flask with condenser, dropping funnel, and inert gas inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble the flame-dried glassware under a positive pressure of argon or nitrogen. Allow to cool to room temperature.

-

Reactant Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the Grignard reagent (1.2 eq) dropwise from the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction may be observed.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

The Potential Role of Oxocarbenium Ions

In certain reaction manifolds, particularly under acidic conditions or with specific substrates, carbonyl compounds can react via oxocarbenium ion intermediates.[9][10] An oxocarbenium ion is a resonance-stabilized cation with a positive charge on an oxygen atom and a carbon-oxygen double bond.[11] While more commonly discussed in glycosidic chemistry, the formation of such an intermediate from this compound could potentially lead to ring-opening or rearrangement pathways.[12] This is an advanced concept for consideration when designing complex, multi-step syntheses, as unexpected side products could arise if acidic conditions are not carefully controlled.

Summary and Outlook

This compound is a powerful synthetic intermediate whose reactivity is governed by the electrophilicity of its carbonyl group and the directing influence of the C3-benzyloxy substituent. Nucleophilic additions proceed in a predictable, stereoselective manner, favoring attack from the face trans to the benzyloxy group. This guide has provided the theoretical framework and practical, robust protocols for two of the most critical transformations: reduction with hydride reagents and carbon-carbon bond formation using Grignard reagents. By understanding these core principles and employing the validated methodologies presented, researchers can confidently and efficiently utilize this compound to construct complex molecular targets of significance in drug discovery and development.

References

-

Synthesis of Step B: N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanol . PrepChem.com. [Link]

- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones . Molecules. [Link]

-

McDonald, A. T., & Rychnovsky, S. D. (2010). An Experimental and Computational Approach to Defining Structure/Reactivity Relationships for Intramolecular Addition Reactions to Bicyclic Epoxonium Ions . NIH Public Access. [Link]

-

Reddy, G. S., & Kaliappan, K. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines . Organic Letters. [Link]

-

P., & P., R. (2019). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes . Angewandte Chemie International Edition. [Link]

-

Nucleophilic addition . Wikipedia. [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid . University of Texas at Dallas. [Link]

-

Maltais, F., & Toste, F. D. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides . NIH Public Access. [Link]

-

Grignard Reaction . University of Colorado Boulder. [Link]

-

Cyclobutanone synthesis . Organic Chemistry Portal. [Link]

-

Reactions Involving Oxocarbenium Ions . YouTube. [Link]

-

3-(benzyloxy)cyclobutanol (C11H14O2) . PubChemLite. [Link]

-

3-(Benzyloxy)cyclobutanol . Struchem. [Link]

-

Vinu, R., & Broadbelt, L. J. (2012). Formation and stability of oxocarbenium ions from glycosides . ResearchGate. [Link]

-

Eisenstein, O., & Lefour, J. M. (2018). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective . Comptes Rendus Chimie. [Link]

-

Asensio, J. L., et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions . Accounts of Chemical Research. [Link]

-

Asensio, J. L., et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions . PMC - NIH. [Link]

-

7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 30830-27-4 [chemicalbook.com]

- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 4. 3-(Benzyloxy)cyclobutanol | 100058-61-5 [chemicalbook.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mechanism of 3-(Benzyloxy)cyclobutanone reactions

An In-Depth Technical Guide to the Reaction Mechanisms of 3-(Benzyloxy)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate whose utility is derived from the unique reactivity conferred by its strained four-membered ring, a strategically placed carbonyl group, and a bulky benzyloxy substituent. This guide provides an in-depth exploration of the core reaction mechanisms of this compound. We will dissect the causality behind its synthesis, the principles governing its reactivity in reductions, ring-openings, and cycloadditions, and its application as a key building block in medicinal chemistry, particularly in the development of antiviral agents. This document is intended to serve as a technical resource for researchers leveraging this powerful scaffold in complex molecule synthesis.

Introduction: The Strategic Value of this compound

The cyclobutane motif has garnered significant interest in medicinal chemistry as a bioisostere for various functional groups, offering a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability and binding affinity.[1] this compound, with its molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , emerges as a particularly valuable building block.[2][3] Its structure presents three key features for synthetic manipulation:

-

The Carbonyl Group: A reactive site for nucleophilic addition, reduction, and enolate formation.

-

The Cyclobutane Ring: The inherent ring strain (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, providing pathways to linear or larger cyclic systems.[4]

-

The Benzyloxy Group: This bulky ether linkage serves a dual purpose. It acts as a robust protecting group for the hydroxyl functionality and sterically directs the approach of incoming reagents, influencing the stereochemical outcome of reactions.

The strategic importance of this compound is underscored by its application as a key reactant in the synthesis of cyclobutyl derivatives of 2''-deoxyadenosine 5''-triphosphate, which have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme.[2][]

Synthesis of this compound: A Mechanistic Overview

Several synthetic routes to this compound have been developed, each with distinct advantages regarding starting material availability, reaction conditions, and scalability. Understanding the mechanism of formation is crucial for optimizing yield and purity.

Route A: Dechlorination of a Dichlorocyclobutanone Intermediate

A common and effective industrial method involves the [2+2] cycloaddition of benzyl vinyl ether with trichloroacetyl chloride, followed by dechlorination.[6] This pathway is efficient and utilizes readily available starting materials.[7]

The key steps are:

-

[2+2] Cycloaddition: Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple to form a dichlorinated cyclobutanone intermediate.

-

Reductive Dechlorination: The intermediate is then treated with zinc powder in aqueous acetic acid to remove the chlorine atoms, yielding the final product.[7]

Caption: Stereochemical pathways in the reduction of this compound.

Ring-Opening Reactions

The high ring strain of the cyclobutane core is a powerful thermodynamic driving force for ring-opening reactions. [4]These transformations are often catalyzed by transition metals or promoted under thermal conditions, leading to the formation of highly functionalized acyclic compounds or larger ring systems.

-

Mechanism (Transition-Metal Catalyzed): Transition metals like Rhodium(I) or Palladium(0) can insert into the C-C bonds of the cyclobutanone. For instance, Wilkinson's catalyst can facilitate a ring-opening at the C1-C4 bond to generate a rhodacyclopentenone intermediate. [4]This intermediate can then undergo further reactions, such as reductive elimination or insertion, to yield diverse products. The regioselectivity of the C-C bond cleavage is influenced by the substituents on the ring.

[3+2] Cycloaddition Reactions

The strained double bond equivalent in cyclobutanones makes them excellent partners in cycloaddition reactions. [8]In a [3+2] cycloaddition, the cyclobutanone acts as the two-atom component (dipolarophile), reacting with a three-atom component (1,3-dipole) like an azide, nitrone, or azomethine ylide to form a five-membered ring fused to the cyclobutane core. [8][9]

-

Mechanism: This is a concerted pericyclic reaction where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the cyclobutanone. The reaction proceeds through a five-membered transition state, leading to the formation of a bicyclic product, such as a 3-azabicyclo[3.2.0]heptane derivative. [8]The stereochemistry of the product is controlled by the geometry of the reactants and the transition state, often favoring the endo product due to secondary orbital interactions. [9]

Caption: Generalized mechanism for the [3+2] cycloaddition with this compound.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of a synthetic procedure lies in its reproducibility. The following protocols are detailed to ensure self-validation through clear, step-by-step instructions.

Protocol 1: Synthesis of this compound (Route A)

-

Objective: To synthesize this compound via reductive dechlorination. [7]* Materials: Benzyloxy-2,2-dichlorocyclobutanone (125g, 0.5 mol), Zinc powder (100g, 1.5 mol), Acetic Acid (1000 mL), Water (1000 mL), Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve benzyloxy-2,2-dichlorocyclobutanone in a mixture of 1000 mL of water and 1000 mL of acetic acid in a suitable reaction vessel.

-

Slowly add zinc powder to the solution with vigorous stirring at room temperature. An exothermic reaction may occur; maintain control with an ice bath if necessary.

-

Continue stirring at room temperature for 1-1.5 hours. Monitor the reaction progress by TLC or GC-MS.

-